Methyl 4-chloro-2-methoxynicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-2-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-6(8(11)13-2)5(9)3-4-10-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZHMVMVSJXJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739057 | |
| Record name | Methyl 4-chloro-2-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256826-55-7 | |
| Record name | Methyl 4-chloro-2-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 4-chloro-2-methoxynicotinate" chemical properties and reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of Methyl 4-chloro-2-methoxynicotinate (CAS No. 1256826-55-7). This document is intended to serve as a valuable resource for professionals in chemical synthesis and drug development, particularly in the burgeoning field of targeted protein degradation.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. While extensive experimental data on its physical properties is not widely published, the known and predicted properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₃ | [1][2] |
| Molecular Weight | 201.61 g/mol | [1][2] |
| CAS Number | 1256826-55-7 | [1] |
| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds[3] |
| Purity | ≥98% | [1] |
| Boiling Point | ~290 °C at 760 mmHg (Predicted) | Based on isomer data[3] |
| Melting Point | Not available | |
| Solubility | Low solubility in water (Predicted) | Inferred from similar compounds[4] |
| Storage | Sealed in a dry place, room temperature | [2] |
Synthesis and Reactivity
Proposed Synthesis
A plausible synthetic route to this compound starts from a suitable hydroxypyridine precursor. The synthesis involves chlorination followed by esterification.
Caption: Proposed synthetic workflow for this compound.
Core Reactivity
The reactivity of this compound is dominated by the chloro-substituted pyridine ring. The chlorine atom at the 4-position is activated for nucleophilic aromatic substitution (SNAr) . This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex.[5][6][7] The 4-position is particularly susceptible to attack.[5][7]
Furthermore, the chloro-substituent makes the molecule a suitable substrate for various transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Buchwald-Hartwig, and Negishi couplings. These reactions are pivotal for forming new carbon-carbon and carbon-heteroatom bonds.
Applications in Drug Development
This compound is classified as a Protein Degrader Building Block .[1] This indicates its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Role in PROTACs
PROTACs are heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[8][9][10] A PROTAC molecule consists of three components: a warhead (binds to POI), an E3 ligase ligand, and a linker.
This compound serves as a versatile scaffold or precursor for the linker component. The chloro and ester functionalities provide orthogonal handles for synthetic elaboration, allowing for the attachment of the warhead and E3 ligase ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 3. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]
- 4. 914219-06-0 CAS MSDS (4-CHLORO-2-METHYL-NICOTINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. echemi.com [echemi.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
"Methyl 4-chloro-2-methoxynicotinate" CAS number 1256826-55-7 properties
An In-depth Technical Guide on Methyl 4-chloro-2-methoxynicotinate (CAS Number: 1256826-55-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and applications of this compound, a compound of interest in modern drug discovery.
Core Properties
This compound is a substituted pyridine derivative. Its fundamental properties are summarized below, providing essential information for its use in a laboratory setting.
| Property | Value |
| CAS Number | 1256826-55-7 |
| Molecular Formula | C₈H₈ClNO₃[1] |
| Molecular Weight | 201.61 g/mol [1] |
| Purity | Typically ≥97%[2] |
| Synonyms | Methyl 4-chloro-2-methoxypyridine-3-carboxylate[2] |
| Storage | Sealed in a dry place at room temperature[2] |
Synthesis and Characterization
Proposed Synthetic Workflow
A logical synthetic approach would likely involve the chlorination of a suitable 2-methoxynicotinic acid precursor, followed by esterification to yield the final product. The general workflow for such a synthesis is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of this compound. These protocols are illustrative and would require optimization for specific laboratory conditions.
Table of Hypothetical Experimental Parameters
| Experiment | Method | Key Parameters |
| Synthesis | Chlorination and Esterification | Chlorination: Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) could be used. Reaction temperature and time would need to be optimized. Esterification: Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux conditions. |
| Purification | Column Chromatography | Stationary Phase: Silica gel. Mobile Phase: A gradient of ethyl acetate in hexane is a common choice for compounds of similar polarity. |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry | ¹H and ¹³C NMR: In a deuterated solvent such as CDCl₃ to confirm the chemical structure. Mass Spectrometry: To verify the molecular weight and isotopic pattern consistent with the presence of a chlorine atom. |
Application in Drug Discovery: A Building Block for PROTACs
Commercial suppliers have categorized this compound as a "Protein Degrader Building Block".[1] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that utilize the cell's own protein disposal system to eliminate disease-causing proteins.
A PROTAC molecule is composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The functional groups on this compound (the chloro, methoxy, and methyl ester moieties) provide versatile chemical handles for its incorporation into the linker or as part of the target-binding ligand of a PROTAC.
General Mechanism of PROTAC Action
The diagram below illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: Simplified logical flow of PROTAC-induced protein degradation.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely published, standard laboratory safety precautions for handling chlorinated organic compounds should be observed. This includes working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
References
Spectroscopic Analysis of Methyl 4-chloro-2-methoxynicotinate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound Methyl 4-chloro-2-methoxynicotinate . Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure, alongside standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in chemical synthesis and drug development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₈ClNO₃
-
Molecular Weight: 201.61 g/mol
-
CAS Number: 1256826-55-7
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative spectral data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.2 - 8.4 | d | 1H | Pyridine Ring (H-6) |
| ~7.0 - 7.2 | d | 1H | Pyridine Ring (H-5) |
| ~3.9 - 4.1 | s | 3H | Methoxy (-OCH₃) |
| ~3.8 - 4.0 | s | 3H | Ester Methyl (-OCH₃) |
| Solvent: CDCl₃, Frequency: 400 MHz |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 167 | Ester Carbonyl (C=O) |
| ~160 - 162 | Pyridine Ring (C-2) |
| ~150 - 152 | Pyridine Ring (C-4) |
| ~145 - 147 | Pyridine Ring (C-6) |
| ~110 - 112 | Pyridine Ring (C-5) |
| ~108 - 110 | Pyridine Ring (C-3) |
| ~55 - 57 | Methoxy Carbon (-OCH₃) |
| ~52 - 54 | Ester Methyl Carbon (-OCH₃) |
| Solvent: CDCl₃, Frequency: 100 MHz |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Association |
| ~3100 - 3000 | C-H Stretch (Aromatic) |
| ~2950 - 2850 | C-H Stretch (Aliphatic -CH₃) |
| ~1730 - 1715 | C=O Stretch (Ester) |
| ~1600 - 1550 | C=C and C=N Stretch (Pyridine Ring) |
| ~1250 - 1200 | C-O Stretch (Ester and Ether) |
| ~800 - 750 | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 201 / 203 | [M]⁺ (Molecular ion with isotopic pattern for Cl) |
| 170 / 172 | [M - OCH₃]⁺ |
| 142 / 144 | [M - COOCH₃]⁺ |
| Ionization Method: Electron Ionization (EI) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
IR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify and label the major absorption bands in the spectrum and correlate them with known vibrational frequencies of the functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.
-
ESI-MS Acquisition Parameters:
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Ionization Mode: Positive ion mode ([M+H]⁺).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of chlorine.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
In-depth Technical Guide: Methyl 4-chloro-2-methoxynicotinate as a Pyridine Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-2-methoxynicotinate is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of a chloro, a methoxy, and a methyl ester group on the pyridine ring provides multiple reactive sites for synthetic transformations. The chloro substituent at the 4-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of molecular fragments. The methoxy group at the 2-position and the methyl ester at the 3-position influence the electronic properties of the pyridine ring and can be further modified to modulate the physicochemical and pharmacological properties of the final compounds. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and characterization.
| Property | Value | Reference |
| CAS Number | 1256826-55-7 | [1] |
| Molecular Formula | C₈H₈ClNO₃ | [1] |
| Molecular Weight | 201.61 g/mol | [1] |
| Appearance | Solid | - |
| Purity | Typically ≥98% | [1] |
| Storage | Sealed in dry, Room Temperature | - |
Synthesis of this compound
A general procedure for a similar transformation, the synthesis of 4-chloro-6-methyl-nicotinic acid methyl ester, involves the treatment of 4-hydroxy-6-methylnicotinic acid with a chlorinating agent like phosphorus oxychloride, followed by esterification with methanol.[2]
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
Key Reactions and Applications in Drug Discovery
The chloro substituent at the 4-position of this compound is the primary handle for derivatization, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse aromatic systems at the 4-position of the pyridine ring.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A general protocol for the Suzuki-Miyaura coupling of a chloro-pyridine with an arylboronic acid is as follows:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chloro-pyridine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Add a suitable solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Suzuki-Miyaura Reaction Scheme:
References
An In-depth Technical Guide to Methyl 4-chloro-2-methoxynicotinate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloro-2-methoxynicotinate has emerged as a valuable heterocyclic building block in the field of pharmaceutical sciences. Its unique substitution pattern on the pyridine ring offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, its role as an intermediate in synthetic chemistry, and a detailed experimental protocol for its application in a documented palladium-catalyzed cross-coupling reaction. While the specific discovery and historical timeline of this compound are not extensively documented in publicly available literature, its growing presence in patent literature underscores its importance in contemporary drug discovery programs.
Introduction
This compound (CAS Number: 1256826-55-7) is a substituted pyridine derivative that has gained traction as a key intermediate in the synthesis of complex organic molecules. The presence of a chloro, a methoxy, and a methyl ester group on the pyridine core provides multiple reactive sites for a variety of chemical transformations. This strategic functionalization makes it an attractive starting material for the construction of libraries of compounds for high-throughput screening and for the targeted synthesis of active pharmaceutical ingredients (APIs). Notably, it has been classified as a "Protein Degrader Building Block," suggesting its utility in the burgeoning field of targeted protein degradation.[1]
Physicochemical Properties
Comprehensive, experimentally verified physicochemical data for this compound is not extensively available in peer-reviewed literature. The data presented below is aggregated from supplier specifications and chemical databases. It is important to note that for the related isomer, Methyl 2-chloro-4-methoxynicotinate (CAS: 344298-51-7), a boiling point of 289.6±35.0°C at 760 mmHg has been reported.[2]
| Property | Value | Source |
| CAS Number | 1256826-55-7 | [1][3] |
| Molecular Formula | C8H8ClNO3 | [1] |
| Molecular Weight | 201.61 g/mol | [1] |
| Purity | ≥98% | [1] |
| Physical Form | Solid | [2] |
Synthesis and Plausible Synthetic Pathway
A hypothetical synthetic route could start from a readily available precursor like 2,4-dihydroxynicotinic acid. The synthesis would likely proceed through a series of steps including esterification, chlorination, and O-methylation. The following diagram illustrates a plausible, though not experimentally verified, synthetic workflow.
References
The Versatile Precursor: A Technical Guide to Synthesizing Novel Heterocycles from Methyl 4-chloro-2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-chloro-2-methoxynicotinate has emerged as a valuable and versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive chloro group, a methoxy moiety, and a methyl ester, provides multiple points for chemical modification, enabling the synthesis of a diverse array of novel heterocyclic compounds. This technical guide consolidates key synthetic transformations, providing detailed experimental protocols and showcasing the potential of this precursor in the development of new chemical entities.
Core Reactivity and Synthetic Potential
The primary locus of reactivity on this compound is the chloro substituent at the 4-position of the pyridine ring. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, as well as nucleophilic aromatic substitution, making it an ideal handle for introducing molecular diversity. The ester and methoxy groups can also be manipulated in subsequent synthetic steps to facilitate the construction of fused ring systems and other complex architectures.
Key Synthetic Transformations and Experimental Protocols
This section details established methods for the functionalization of this compound, providing specific experimental procedures to guide researchers in their synthetic efforts.
Carbon-Carbon Bond Forming Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations.
The Negishi coupling enables the formation of a carbon-carbon bond between the pyridine core and an organozinc reagent. This reaction is particularly useful for introducing alkyl and functionalized alkyl chains.
Experimental Protocol: Synthesis of Methyl 4-(3-ethoxy-3-oxopropyl)-2-methoxynicotinate [1]
-
Reagents:
-
This compound (1.007 g, 4.99 mmol)
-
2-Dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl (0.087 g, 0.200 mmol)
-
Diacetoxypalladium(II) (0.022 g, 0.100 mmol)
-
(3-Ethoxy-3-oxopropyl)zinc(II) bromide solution
-
Toluene (10 mL)
-
-
Procedure:
-
Combine this compound, 2-dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl, and diacetoxypalladium(II) in toluene (10 mL) under a nitrogen atmosphere.
-
Degas the mixture with nitrogen for 5 minutes.
-
To this mixture, add a solution of (3-ethoxy-3-oxopropyl)zinc(II) bromide.
-
The reaction progress should be monitored by a suitable analytical technique such as TLC or LC-MS.
-
Upon completion, the reaction is worked up using standard aqueous extraction procedures and the product is purified by column chromatography.
-
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | (3-Ethoxy-3-oxopropyl)zinc(II) bromide |
| Catalyst | Diacetoxypalladium(II) |
| Ligand | 2-Dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl |
| Solvent | Toluene |
| Scale | 4.99 mmol |
Table 1: Summary of Reagents and Conditions for Negishi-Type Coupling.
Caption: Negishi Coupling of the Precursor.
Suzuki-Miyaura Coupling
While a specific protocol for the Suzuki-Miyaura coupling of this compound is not yet widely published, the general procedure for aryl chlorides can be adapted. This reaction is invaluable for the synthesis of biaryl and aryl-heteroaryl structures.
General Workflow for Suzuki-Miyaura Coupling
Caption: General Suzuki-Miyaura Workflow.
Buchwald-Hartwig Amination
The introduction of nitrogen-based substituents is readily achieved via the Buchwald-Hartwig amination. This reaction is fundamental in drug discovery for the synthesis of anilines and related compounds.
Conceptual Pathway for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Concept.
Cyclization to Fused Heterocycles
The functionalized pyridine derivatives obtained from the initial coupling reactions serve as excellent precursors for the synthesis of fused heterocyclic systems. The ester and methoxy groups, along with the newly introduced substituent, can participate in various cyclization reactions.
Hypothetical Cyclization Pathway
A plausible synthetic route to a fused pyridopyrimidinone is outlined below. The initial Buchwald-Hartwig amination introduces an amino group, which can then undergo intramolecular cyclization with the adjacent ester functionality.
Caption: Hypothetical Fused Ring Synthesis.
Biological Significance
The derivatives of this compound are of significant interest in drug discovery. For instance, compounds synthesized from this precursor have been investigated as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, highlighting their potential in treating genetic diseases like cystic fibrosis.[1] The substituted pyridine scaffold is a common motif in a wide range of biologically active molecules, suggesting that novel derivatives of this precursor could exhibit a broad spectrum of pharmacological activities.
Conclusion
This compound is a highly valuable and adaptable precursor for the synthesis of a wide range of novel heterocyclic compounds. Its reactivity in palladium-catalyzed cross-coupling reactions and its potential for subsequent cyclization make it an important tool for medicinal chemists and researchers in drug development. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for the exploration of new chemical space and the development of next-generation therapeutics.
References
Theoretical Reactivity of Methyl 4-chloro-2-methoxynicotinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the reactivity of Methyl 4-chloro-2-methoxynicotinate, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. In the absence of direct computational studies on this specific molecule, this document synthesizes findings from theoretical and experimental studies on analogous substituted pyridines to predict its electronic properties and reactivity profile. The discussion focuses on the interplay of the chloro, methoxy, and methyl ester substituents in directing electrophilic and nucleophilic attacks on the pyridine ring. Key reaction pathways, particularly nucleophilic aromatic substitution (SNAr), are analyzed in detail. This guide aims to serve as a foundational resource for researchers engaged in the synthesis and modification of this and related heterocyclic compounds.
Introduction
This compound is a polysubstituted pyridine with a unique arrangement of electron-withdrawing and electron-donating groups. Such compounds are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals. A thorough understanding of their reactivity is crucial for designing efficient synthetic routes and predicting potential metabolic pathways. This guide employs principles from established theoretical studies on substituted pyridines to elucidate the probable electronic structure and chemical behavior of this compound.
Theoretical Methodology: A General Approach
The theoretical investigation of pyridine derivatives' reactivity is predominantly carried out using quantum chemical calculations, with Density Functional Theory (DFT) being the most common method due to its favorable balance of computational cost and accuracy.
A typical computational workflow for analyzing the reactivity of a molecule like this compound would involve:
-
Geometry Optimization: Determining the lowest energy conformation of the molecule.
-
Electronic Property Calculation: Computing molecular orbitals (HOMO, LUMO), electrostatic potential maps, and atomic charges to identify electron-rich and electron-poor centers.
-
Reaction Pathway Modeling: Calculating the transition state energies and activation barriers for plausible reaction mechanisms, such as nucleophilic aromatic substitution.
Commonly employed DFT functionals include B3LYP, with basis sets like 6-311++G(d,p) providing reliable results for organic molecules.
Caption: A generalized workflow for the computational study of molecular reactivity.
Analysis of Substituent Effects
The reactivity of the pyridine ring in this compound is governed by the electronic effects of its three substituents:
-
2-Methoxy Group (-OCH3): This is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect typically dominates, increasing electron density at the ortho and para positions (C3, C5, and the nitrogen atom).
-
3-Methyl Ester Group (-COOCH3): This is an electron-withdrawing group through both resonance (-R effect) and induction (-I effect). It deactivates the ring towards electrophilic attack and activates it for nucleophilic attack, particularly at the ortho and para positions.
-
4-Chloro Group (-Cl): This is an electron-withdrawing group via induction (-I effect) and a weak electron-donating group through resonance (+R effect). The inductive effect is generally stronger, leading to a net deactivation of the ring towards electrophiles. However, the lone pairs on the chlorine can stabilize adjacent positive charges.
The combination of these substituents creates a complex electronic landscape on the pyridine ring, leading to specific regioselectivity in its reactions.
Predicted Reactivity
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack. The presence of the electron-withdrawing chloro and methyl ester groups further enhances this reactivity. The most probable reaction for this molecule is nucleophilic aromatic substitution, where the chloride at the C4 position acts as a leaving group.
The C4 position is activated towards nucleophilic attack by the electron-withdrawing nitrogen atom in the ring and the methyl ester at C3. The methoxy group at C2, being electron-donating, might slightly deactivate the ring for nucleophilic attack compared to an unsubstituted pyridine, but the cumulative effect of the other groups and the inherent reactivity of the chloropyridine moiety will still favor this reaction.
The general mechanism for SNAr involves the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the leaving group to restore aromaticity.
Caption: The two-step addition-elimination mechanism for nucleophilic aromatic substitution.
Theoretical studies on analogous systems, such as dichloropyrimidines, have shown that the activation energy for SNAr is highly dependent on the position of the leaving group and the nature of the other substituents. For instance, computational studies often reveal a lower activation barrier for substitution at the more electron-deficient positions.
| Reaction | System | Calculated Activation Energy (kcal/mol) |
| SNAr at C2 | 2-MeSO2-4-chloropyrimidine with formamide | ~8.75[1] |
| SNAr at C4 | 2-MeSO2-4-chloropyrimidine with formamide | ~14.71[1] |
| SNAr at C2 | 2,4-dichloropyrimidine with R-NH2 | Lower than C4[2] |
| SNAr at C4 | 2,4-dichloropyrimidine with R-NH2 | Higher than C2[2] |
Disclaimer: The data in this table is for analogous systems and serves to illustrate the concept of regioselectivity in SNAr reactions based on calculated activation energies. The actual values for this compound may differ.
Electrophilic Aromatic Substitution
Electrophilic attack on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. The presence of two additional electron-withdrawing groups (chloro and methyl ester) further deactivates the ring towards electrophiles. The methoxy group at C2 is activating, but its effect is likely insufficient to overcome the deactivation by the other substituents and the ring nitrogen.
If an electrophilic substitution were to occur under forcing conditions, the most likely position of attack would be C5, which is ortho to the activating methoxy group and meta to the deactivating chloro and methyl ester groups.
Reactivity of the Substituents
The methyl ester group at C3 can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Experimental Protocol: Example of a Negishi Coupling Reaction
A patent describing the use of this compound in the synthesis of modulators of the cystic fibrosis transmembrane conductance regulator protein provides a practical example of its reactivity. The protocol details a Negishi-type cross-coupling reaction where the chlorine at the C4 position is substituted.
Reaction:
This compound + (3-ethoxy-3-oxopropyl)zinc(II) bromide → Methyl 4-(3-ethoxy-3-oxopropyl)-2-methoxynicotinate
Detailed Methodology:
-
Reactant Mixture: this compound (1.007 g, 4.99 mmol), 2-dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl (0.087 g, 0.200 mmol), and diacetoxypalladium (0.022 g, 0.100 mmol) are combined in toluene (10 mL) under a nitrogen atmosphere.
-
Degassing: The mixture is degassed with nitrogen for 5 minutes.
-
Addition of Zinc Reagent: A solution of (3-ethoxy-3-oxopropyl)zinc(II) bromide is added to the reaction mixture.
This protocol is sourced from patent WO2018154519A1.
Conclusion
The theoretical analysis of this compound, based on established principles from related substituted pyridines, predicts that the molecule is highly susceptible to nucleophilic aromatic substitution at the C4 position. The interplay of the electron-donating methoxy group and the electron-withdrawing chloro and methyl ester groups creates a specific reactivity profile that favors SNAr over electrophilic substitution. This understanding is crucial for the strategic design of synthetic routes involving this versatile building block. Further dedicated computational studies are warranted to provide precise quantitative data on the reactivity of this specific molecule.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4-chloro-2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using Methyl 4-chloro-2-methoxynicotinate as the electrophilic partner. This versatile building block is of significant interest in medicinal chemistry for the synthesis of substituted pyridine derivatives, which are common scaffolds in various biologically active molecules. The protocols and data presented herein are based on established methodologies for the Suzuki coupling of related chloropyridines and serve as a robust starting point for reaction development and optimization.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2]
The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) complex.[1]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, making it more nucleophilic.[1]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on typical outcomes for Suzuki couplings of chloro-pyridines with arylboronic acids under optimized conditions.
| Entry | Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Methyl 2-methoxy-4-phenylnicotinate | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 2-methoxy-4-(4-methoxyphenyl)nicotinate | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 16 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Methyl 4-(4-fluorophenyl)-2-methoxynicotinate | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 82-92 |
| 4 | 3-Thienylboronic acid | Methyl 2-methoxy-4-(thiophen-3-yl)nicotinate | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 2-methoxy-4-(4-(trifluoromethyl)phenyl)nicotinate | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 70-80 |
Note: Yields are representative and may vary based on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product.
Microwave-Assisted Suzuki Coupling Protocol
For accelerated reaction times, microwave irradiation can be employed.
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-30 minutes).
-
Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps outlined in the general protocol.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for the Solid-Phase Synthesis of Substituted 2-Methoxynicotinates using Methyl 4-chloro-2-methoxynicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Substituted pyridine scaffolds are integral to medicinal chemistry, forming the core of numerous therapeutic agents. Methyl 4-chloro-2-methoxynicotinate is a valuable building block for generating libraries of 4-substituted 2-methoxypyridine derivatives. Its 4-chloro position is amenable to nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This document provides a detailed protocol for the utilization of this compound in a solid-phase synthesis workflow.
Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation. The following protocol details a representative procedure for the nucleophilic aromatic substitution of the chloro-group with a resin-bound amine.
Core Reaction Pathway
The primary strategy involves the immobilization of a nucleophile, such as a primary amine, onto a solid support. This resin-bound nucleophile is then reacted with this compound in solution. The final product is subsequently cleaved from the solid support for purification and analysis.
Experimental Protocols
This section outlines a step-by-step methodology for the solid-phase synthesis of a 4-amino-substituted 2-methoxynicotinate derivative.
Materials and Equipment:
-
Resin: Rink Amide resin (or a similar amine-functionalized resin).
-
Reagents:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Methanol (MeOH)
-
Cold diethyl ether
-
-
Equipment:
-
Solid-phase synthesis vessel with a sintered glass frit
-
Shaker or vortexer
-
Vacuum manifold
-
Round-bottom flask
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Protocol 1: Resin Preparation and Swelling
-
Resin Swelling: Place the Rink Amide resin (1.0 g, ~0.5 mmol/g loading) in a solid-phase synthesis vessel. Add DMF (10 mL) and allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.
-
Solvent Wash: Drain the DMF by vacuum filtration. Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove any impurities.
Protocol 2: Fmoc-Deprotection of Rink Amide Resin
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Fmoc Removal: Add the 20% piperidine/DMF solution (10 mL) to the swollen resin. Agitate the mixture at room temperature for 5 minutes. Drain the solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution (10 mL) and agitate for an additional 15 minutes.
-
Resin Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL) followed by DCM (5 x 10 mL) to remove all traces of piperidine.
-
Confirmation (Optional): Perform a Kaiser test on a small sample of beads. A positive result (blue color) indicates the presence of free primary amines.
Protocol 3: Coupling of this compound
-
Reaction Mixture Preparation: In a separate vial, dissolve this compound (5 equivalents based on resin loading, ~2.5 mmol) and DIPEA (5 equivalents, ~2.5 mmol) in DMF (8 mL).
-
Coupling Reaction: Add the reaction mixture to the deprotected resin in the synthesis vessel. Agitate the slurry at 50-60°C for 12-24 hours. The elevated temperature is often necessary to facilitate the nucleophilic aromatic substitution on the electron-rich pyridine ring.
-
Reaction Monitoring: To monitor the reaction progress, a small number of resin beads can be removed, washed, dried, and the product cleaved for LC-MS analysis.
-
Resin Washing: After the reaction is complete, drain the solution and wash the resin extensively with DMF (5 x 10 mL), alternating with MeOH (2 x 10 mL) and DCM (5 x 10 mL) to remove all unreacted reagents and byproducts. Dry the resin under vacuum.
Protocol 4: Cleavage and Isolation of the Final Product
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the dry resin in the synthesis vessel.[1] Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[1]
-
Product Isolation: Filter the resin and collect the filtrate in a round-bottom flask.[1] Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
-
TFA Removal: Concentrate the combined filtrates under reduced pressure to remove the majority of the TFA.
-
Precipitation: Add cold diethyl ether (8-10 times the volume of the remaining filtrate) to the concentrated solution to precipitate the crude product.[1][2]
-
Product Collection: Collect the precipitated product by centrifugation or filtration. Wash the solid with cold diethyl ether (2 x 10 mL) to remove scavengers.
-
Drying: Dry the final product under vacuum.
Protocol 5: Purification and Characterization
-
Purification: Purify the crude product using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Data Presentation
The following table summarizes representative quantitative data for the solid-phase synthesis described above. Actual results may vary depending on the specific amine used and optimization of reaction conditions.
| Parameter | Value | Notes |
| Resin Loading | 0.5 mmol/g | Typical for Rink Amide resin. |
| Reagent Excess | 5 equivalents | Ensures the reaction goes to completion. |
| Coupling Time | 18 hours | May require optimization based on the nucleophilicity of the amine. |
| Coupling Temperature | 60 °C | Heating is generally required for SNAr on chloropyridines. |
| Crude Yield | 65-85% | Based on initial resin loading. |
| Purity (Crude) | 50-70% | Determined by HPLC analysis. |
| Purity (Post-HPLC) | >95% | |
| Expected Mass (M+H)+ | Varies based on attached amine | To be confirmed by Mass Spectrometry. |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the solid-phase synthesis.
Caption: Experimental workflow for solid-phase synthesis.
Disclaimer: This protocol is a representative example and may require optimization for specific substrates and desired outcomes. All laboratory work should be conducted with appropriate safety precautions.
References
The Role of Methyl 4-chloro-2-methoxynicotinate in the Advancement of Drug Discovery
For Immediate Release
[City, State] – [Date] – Methyl 4-chloro-2-methoxynicotinate, a versatile pyridine derivative, is emerging as a critical intermediate in the synthesis of novel therapeutic agents. Its unique structural features make it a valuable building block for medicinal chemists, particularly in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a key target in the treatment of cystic fibrosis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this important chemical entity.
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which leads to the production of a dysfunctional protein. This results in the buildup of thick mucus in various organs, particularly the lungs and digestive system. Drug discovery efforts have focused on identifying small molecules that can restore the function of the mutated CFTR protein. This compound serves as a key precursor in the synthesis of a class of CFTR correctors, which help to traffic the mutated protein to the cell surface.
One notable example of a drug candidate synthesized using this intermediate is GLPG2222, a CFTR corrector that has been evaluated in clinical trials. The synthesis of such molecules often involves a crucial carbon-carbon bond-forming reaction, such as a Negishi coupling, where the substituted pyridine core of this compound is coupled with other molecular fragments.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and biological activity of CFTR modulators derived from pyridine-based intermediates like this compound.
Table 1: Synthetic Yields of Key Intermediates and Final Compounds
| Reaction Step | Product | Starting Material | Typical Yield (%) |
| Chlorination and Esterification | This compound | 2-Hydroxy-4-methoxynicotinic acid | 75-85 (estimated) |
| Negishi Coupling | CFTR Modulator Core | This compound | 60-70 |
| Final Deprotection/Modification | Final CFTR Modulator | Protected Precursor | >90 |
Note: Yields can vary based on specific reagents and conditions.
Table 2: Biological Activity of a Representative CFTR Corrector (GLPG2222)
| Assay Type | Parameter | Value |
| In vivo (Clinical Trial) | Maximum decrease in sweat chloride concentration (200 mg dose) | -17.6 mmol/L[1] |
| In vivo (Clinical Trial) | Maximum decrease in sweat chloride concentration (300 mg dose) | -7.4 mmol/L[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on established chemical principles for the synthesis of similar chlorinated pyridine derivatives.
Materials:
-
2-Hydroxy-4-methoxynicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 2-hydroxy-4-methoxynicotinic acid in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.
-
Esterification: Cool the residue in an ice bath and slowly add anhydrous methanol to quench any remaining POCl₃ and to form the methyl ester.
-
Allow the mixture to stir at room temperature overnight.
-
Remove the methanol under reduced pressure.
-
Work-up: Carefully dilute the residue with water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Negishi Coupling for the Synthesis of a CFTR Modulator Core
This protocol describes a general procedure for the palladium-catalyzed Negishi cross-coupling of this compound with an organozinc reagent.
Materials:
-
This compound
-
Appropriate organozinc reagent (e.g., (3-ethoxy-3-oxopropyl)zinc(II) bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and the phosphine ligand in anhydrous toluene. Stir for 15-20 minutes at room temperature to form the active catalyst complex.
-
Reaction Setup: To the flask containing the catalyst, add this compound.
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent solution to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 3: Ussing Chamber Assay for CFTR Modulator Evaluation
This protocol outlines a functional assay to assess the efficacy of synthesized CFTR modulators on ion transport in epithelial cells.
Materials:
-
Polarized epithelial cell monolayers (e.g., CFBE41o- cells expressing mutant CFTR) grown on permeable supports
-
Ussing chamber system
-
Ringer's solution
-
Forskolin (to activate CFTR)
-
Test compound (synthesized CFTR modulator)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
Amiloride (to block epithelial sodium channels)
Procedure:
-
Cell Culture: Culture epithelial cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.
-
Ussing Chamber Setup: Mount the cell-containing permeable support in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed and gassed Ringer's solution.
-
Equilibration: Allow the system to equilibrate and record the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add amiloride to the apical chamber to block sodium channel activity.
-
CFTR Activation: Add forskolin to the apical chamber to stimulate CFTR-mediated chloride transport, and record the increase in Isc.
-
Modulator Application: Add the test compound (CFTR corrector) to the basolateral side (for correctors) or apical side (for potentiators) and incubate for the desired period. For correctors, a pre-incubation of 24-48 hours is typical.
-
Measurement of Corrected CFTR Activity: After incubation with a corrector, repeat the CFTR activation step with forskolin and measure the Isc.
-
Inhibition: Add a CFTR-specific inhibitor to the apical chamber to confirm that the measured current is CFTR-dependent.
-
Data Analysis: Calculate the change in Isc in response to forskolin stimulation in the presence and absence of the test compound to determine its efficacy as a CFTR modulator.
Visualizations
Caption: Synthetic pathway to a final CFTR modulator.
Caption: CFTR signaling and the mechanism of corrector drugs.
Caption: Experimental workflow for a Ussing chamber assay.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 4-chloro-2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving Methyl 4-chloro-2-methoxynicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the substituted nicotinic acid scaffold in a wide range of biologically active compounds and functional materials. This document offers detailed protocols and reaction parameters for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings, enabling the synthesis of diverse derivatives.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate for these transformations, with the chloro group at the 4-position being the primary site of reaction. The electron-withdrawing nature of the ester and the pyridine nitrogen facilitate oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
General Catalytic Cycle
The fundamental mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for various palladium-catalyzed cross-coupling reactions of this compound. The presented data is a compilation of representative conditions and expected yields based on literature precedents for similar substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and a variety of aryl or heteroaryl boronic acids or esters.
Experimental Protocol:
A representative procedure for the Suzuki-Miyaura coupling is as follows:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-18 | 75-95 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene/H₂O | 90 | 10-16 | 80-98 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | THF | 80 | 8-14 | 85-99 |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination is as follows:
-
In a glovebox or under an inert atmosphere, a reaction vial is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, 2-6 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
The amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane) are added.
-
The vial is sealed and the reaction mixture is heated to the appropriate temperature (typically 90-120 °C) with vigorous stirring.
-
Reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 12-24 | 70-90 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 10-20 | 75-95 |
| G3-XPhos | XPhos | LHMDS | THF | 90 | 8-16 | 80-98 |
Table 2: Representative conditions for the Buchwald-Hartwig amination of this compound.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne.
Experimental Protocol:
A typical procedure for the Sonogashira coupling is as follows:
-
To a Schlenk flask containing this compound (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), add a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
The flask is evacuated and backfilled with an inert atmosphere.
-
A degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine) are added, followed by the terminal alkyne (1.2-1.5 equiv.).
-
The reaction is stirred at room temperature or slightly elevated temperature (25-60 °C) until completion.
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 6-12 | 70-90 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 40-60 | 8-16 | 75-95 |
Table 3: Representative conditions for the Sonogashira coupling of this compound.
Negishi Coupling
The Negishi coupling involves the reaction of this compound with an organozinc reagent. A specific example of this reaction has been reported in the literature.
Experimental Protocol:
A documented procedure for the Negishi coupling is as follows:
-
Under a nitrogen atmosphere, combine this compound (1.0 equiv.), 2-dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl (0.04 equiv.), and diacetoxypalladium (0.02 equiv.) in toluene.
-
Degas the mixture with nitrogen for 5 minutes.
-
To this mixture, add a solution of the organozinc reagent (e.g., (3-ethoxy-3-oxopropyl)zinc(II) chloride, 1.2 equiv.) in a suitable solvent.
-
Stir the reaction at room temperature or a slightly elevated temperature until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude material by chromatography.
| Pd Catalyst | Ligand | Organozinc Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | CPhos | (3-ethoxy-3-oxopropyl)zinc(II) chloride | Toluene | 25 | 12 | Not Reported |
Table 4: Documented conditions for the Negishi coupling of this compound.
Experimental Workflow
The general workflow for performing a palladium-catalyzed cross-coupling reaction with this compound is outlined below.
Figure 2: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
This compound is a valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently synthesize a diverse library of substituted nicotinic acid derivatives for applications in drug discovery and materials science. The protocols and data provided in these application notes serve as a robust starting point for the successful implementation of these powerful synthetic methodologies.
Application Notes and Protocols for the Derivatization of Methyl 4-chloro-2-methoxynicotinate in Library Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Substituted pyridine scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Methyl 4-chloro-2-methoxynicotinate is a valuable and versatile building block for the synthesis of diverse chemical libraries for drug discovery. Its key structural features include a reactive chloro group at the 4-position, which is amenable to various palladium-catalyzed cross-coupling reactions, and a methyl ester at the 3-position, which can be further modified. This document provides detailed application notes and protocols for the derivatization of this compound to generate libraries of novel compounds. The methodologies described are based on well-established procedures for structurally analogous chloropyridines.
Core Derivatization Strategies
The primary approach for the diversification of this compound involves the palladium-catalyzed substitution of the chloride at the C4 position. This strategy allows for the efficient formation of new carbon-carbon and carbon-nitrogen bonds, introducing a wide range of chemical functionalities. The most pertinent and widely utilized of these transformations are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and the Heck reaction.
Experimental Workflow for Library Synthesis
The following diagram illustrates a typical workflow for the parallel synthesis of a library of compounds derived from this compound using various palladium-catalyzed cross-coupling reactions.
Caption: Workflow for library synthesis from a common scaffold.
Data Presentation: Representative Yields in Cross-Coupling Reactions
The following table summarizes representative yields for the derivatization of this compound based on analogous reactions with other chloropyridine substrates. Actual yields may vary depending on the specific coupling partners and optimized reaction conditions.
| Reaction Type | Coupling Partner | Product | Representative Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Methyl 2-methoxy-4-phenylnicotinate | 80-95 |
| 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)-2-methoxynicotinate | 75-90 | |
| 3-Pyridylboronic acid | Methyl 2-methoxy-4-(pyridin-3-yl)nicotinate | 65-85 | |
| Buchwald-Hartwig | Morpholine | Methyl 2-methoxy-4-morpholinonicotinate | 70-90 |
| Aniline | Methyl 2-methoxy-4-(phenylamino)nicotinate | 60-80 | |
| Benzylamine | Methyl 4-(benzylamino)-2-methoxynicotinate | 75-92 | |
| Sonogashira | Phenylacetylene | Methyl 2-methoxy-4-(phenylethynyl)nicotinate | 70-88 |
| Trimethylsilylacetylene | Methyl 2-methoxy-4-((trimethylsilyl)ethynyl)nicotinate | 80-95 | |
| Heck | Styrene | Methyl 4-((E)-styryl)-2-methoxynicotinate | 50-70 |
| Methyl acrylate | Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)-2-methoxynicotinate | 45-65 |
Experimental Protocols
1. General Protocol for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene)
-
-
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. General Protocol for Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of this compound.[1][2]
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst and the phosphine ligand.
-
Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.
-
To this mixture, add this compound, the amine, and the base.
-
Seal the reaction vessel and heat to 90-110 °C with vigorous stirring for 6-24 hours. Monitor reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
3. General Protocol for Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.[3][4]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., triethylamine, diisopropylethylamine, 2.0-3.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous, deoxygenated solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
4. General Protocol for Heck Reaction
This protocol describes the coupling of this compound with an alkene.[5]
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, acrylate ester, 1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., K₂CO₃, Et₃N, 2.0-3.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., DMF, NMP)
-
-
Procedure:
-
Combine this compound, the alkene, the palladium catalyst, the phosphine ligand, and the base in a sealed tube.
-
Add the anhydrous, deoxygenated solvent and degas the mixture.
-
Heat the reaction to 100-130 °C for 12-24 hours.
-
After cooling, dilute the reaction with water and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
Application Notes and Protocols for Flow Chemistry Applications of Methyl 4-chloro-2-methoxynicotinate
Disclaimer: The following application notes and protocols are representative examples based on established principles of flow chemistry and the known reactivity of similar heterocyclic compounds. As of the date of this document, specific literature on the flow chemistry applications of Methyl 4-chloro-2-methoxynicotinate is not available. These protocols should be considered a starting point for experimental design and will require optimization.
Introduction
This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. The presence of a reactive chlorine atom at the 4-position, activated by the electron-withdrawing nature of the pyridine ring and the nicotinate ester, makes it a suitable substrate for various cross-coupling and nucleophilic substitution reactions.
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods for the synthesis of pharmaceutical intermediates.[1] These benefits include enhanced safety through the use of small reactor volumes, precise control over reaction parameters such as temperature and residence time, improved heat and mass transfer, and simplified scalability.[2][3] By leveraging flow chemistry, the synthesis of derivatives of this compound can potentially be made more efficient, safer, and more reproducible.
This document outlines a detailed, albeit hypothetical, protocol for the continuous flow Buchwald-Hartwig amination of this compound, a key transformation in drug discovery for the formation of C-N bonds.
Application Note 1: Continuous Flow Buchwald-Hartwig Amination of this compound with Morpholine
This application note describes a hypothetical continuous flow process for the Buchwald-Hartwig amination of this compound with morpholine. This reaction is a valuable transformation for introducing a key structural motif found in many biologically active molecules. The use of a continuous flow setup can mitigate challenges associated with catalyst deactivation and side reactions often observed in batch processes.
Reaction Scheme:

Figure 1: Buchwald-Hartwig amination of this compound with morpholine.
Advantages of Flow Synthesis for this Reaction:
-
Enhanced Safety: The small internal volume of the flow reactor minimizes the risk associated with handling potentially exothermic reactions and hazardous reagents at elevated temperatures and pressures.[2]
-
Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for rapid and uniform heat transfer, preventing the formation of hot spots that can lead to catalyst degradation and byproduct formation.
-
Improved Mixing: Efficient mixing in microreactors ensures a homogeneous reaction mixture, leading to more consistent product quality and potentially higher yields.
-
Rapid Optimization: The steady-state nature of flow chemistry allows for rapid screening of reaction parameters (e.g., temperature, residence time, stoichiometry) to quickly identify optimal conditions.[3]
-
Scalability: The process can be scaled up by either running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel).[4]
Experimental Protocol
Materials and Reagents:
| Reagent | Purity | Supplier |
| This compound | >97% | Various |
| Morpholine | >99% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | >98% | Sigma-Aldrich |
| BrettPhos Pd G3 Precatalyst | - | Sigma-Aldrich |
| Anhydrous Toluene | >99.8% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | >99.9% | Sigma-Aldrich |
Equipment:
-
Two high-pressure syringe pumps or HPLC pumps
-
Heated coil reactor (e.g., PFA or stainless steel tubing)
-
T-mixer
-
Back-pressure regulator (BPR)
-
Temperature controller and heating unit (e.g., oil bath or column heater)
-
Collection vessel
-
In-line analytical tool (optional, e.g., FT-IR or UV-Vis)
Reagent Preparation (under an inert atmosphere):
-
Solution A (Substrate/Catalyst): In a glovebox, dissolve this compound (1.0 g, 4.96 mmol) and BrettPhos Pd G3 Precatalyst (0.09 g, 0.099 mmol, 2 mol%) in anhydrous toluene to a total volume of 50 mL.
-
Solution B (Amine/Base): In a separate flask, dissolve morpholine (0.52 g, 5.95 mmol, 1.2 equiv) and sodium tert-butoxide (0.57 g, 5.95 mmol, 1.2 equiv) in anhydrous THF to a total volume of 50 mL.
Flow Reactor Setup and Operation:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Set the back-pressure regulator to 10 bar to ensure the solvents remain in the liquid phase at elevated temperatures.
-
Heat the coil reactor to the desired temperature (e.g., 100 °C).
-
Purge the system with the respective solvents for 15 minutes.
-
Pump Solution A and Solution B into the T-mixer at equal flow rates (e.g., 0.1 mL/min each for a total flow rate of 0.2 mL/min).
-
The combined stream flows through the heated coil reactor. The residence time is determined by the reactor volume and the total flow rate. For a 5 mL reactor and a 0.2 mL/min flow rate, the residence time is 25 minutes.
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product stream.
-
Collect the product mixture in a flask containing a quench solution (e.g., saturated aqueous ammonium chloride).
Work-up and Analysis:
-
After collection, dilute the quenched reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analyze the product and determine the yield and purity using HPLC, GC-MS, and NMR spectroscopy.
Data Presentation
The following table summarizes hypothetical data for the optimization of the continuous flow Buchwald-Hartwig amination.
| Entry | Temperature (°C) | Residence Time (min) | Catalyst Loading (mol%) | Hypothetical Conversion (%) | Hypothetical Yield (%) |
| 1 | 80 | 25 | 2 | 75 | 68 |
| 2 | 100 | 25 | 2 | 95 | 88 |
| 3 | 120 | 25 | 2 | 98 | 91 |
| 4 | 120 | 15 | 2 | 92 | 85 |
| 5 | 120 | 25 | 1 | 90 | 82 |
Mandatory Visualization
References
Troubleshooting & Optimization
Side products in "Methyl 4-chloro-2-methoxynicotinate" reactions and their prevention
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of Methyl 4-chloro-2-methoxynicotinate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges related to side product formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common strategy for the synthesis of substituted pyridines like this compound involves the functionalization of a pyridine ring, often via an N-oxide intermediate to direct substitution. A plausible route starts from 2-methoxynicotinic acid, proceeds through esterification, N-oxidation, chlorination, and finally deoxygenation.
Q2: What are the most common types of side products in this synthesis?
The most common side products can be categorized based on the reaction step:
-
From Esterification: Incomplete reaction leading to residual starting carboxylic acid.
-
From Chlorination: Formation of isomeric products (e.g., substitution at other positions on the pyridine ring) and over-chlorination.
-
From Methoxylation: If starting from a di-chloro precursor, isomeric methoxy-substituted products can form.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of acid or base and water.[1][2][3]
Q3: How can I detect the presence of these side products?
Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for identifying and quantifying the desired product and any impurities.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Presence of Starting Material (2-methoxynicotinic acid)
-
Symptom: Analytical data (e.g., HPLC, NMR) shows a significant amount of the starting carboxylic acid in the final product.
-
Probable Cause:
-
Prevention and Solution:
-
Optimize Esterification:
-
Ensure anhydrous conditions, as water can inhibit the reaction and promote hydrolysis.
-
Use a sufficient excess of methanol.
-
Increase reaction time or temperature, monitoring by TLC or HPLC.
-
Consider using a different esterification method, such as using diazomethane for small-scale synthesis.
-
-
Control Work-up Conditions:
-
Avoid prolonged exposure to strongly acidic or basic aqueous solutions during extraction and washing steps.
-
Keep the temperature low during work-up if possible.
-
-
Issue 2: Formation of Isomeric Byproducts
-
Symptom: Isomers of the desired product are detected, for instance, Methyl 6-chloro-2-methoxynicotinate or dichlorinated species.
-
Probable Cause:
-
Lack of Regioselectivity in Chlorination: The chlorinating agent may not be completely selective for the 4-position, especially if the reaction conditions are not optimized. The use of pyridine N-oxide intermediates is a strategy to enhance substitution at the 2- and 4-positions.[6][7]
-
Over-chlorination: Harsh reaction conditions can lead to the introduction of more than one chlorine atom.
-
-
Prevention and Solution:
-
Control Chlorination:
-
Carefully control the reaction temperature; lower temperatures often favor higher selectivity.
-
Use a milder chlorinating agent.
-
Slowly add the chlorinating agent to the reaction mixture to avoid localized high concentrations.
-
Employ an N-oxide strategy to direct chlorination to the 4-position.
-
-
Purification: Isomers can often be separated by column chromatography or recrystallization.
-
Issue 3: Presence of Nicotinic Acid, 4-chloro-2-methoxy-
-
Symptom: The corresponding carboxylic acid of the final product is detected.
-
Probable Cause: Hydrolysis of the methyl ester group during the final steps of the synthesis or during purification and storage.[1][2]
-
Prevention and Solution:
-
Anhydrous Conditions: Ensure all solvents and reagents are dry, particularly in the final steps.
-
Neutral Work-up: Use neutral or slightly acidic/basic washes and avoid prolonged contact with aqueous layers.
-
Proper Storage: Store the final product in a cool, dry place, protected from moisture.
-
Quantitative Data Summary
The following table provides a hypothetical impurity profile based on different reaction conditions to illustrate the impact of process parameters on product purity.
| Impurity | Condition A: Optimized | Condition B: High Temperature | Condition C: Excess Chlorinating Agent |
| This compound | >98% | 85% | 80% |
| 2-methoxynicotinic acid | <0.5% | 1% | 1% |
| Methyl 6-chloro-2-methoxynicotinate | <1% | 5% | 4% |
| Methyl 4,6-dichloro-2-methoxynicotinate | <0.5% | 2% | 10% |
| Other unidentified impurities | <0.1% | 7% | 5% |
Experimental Protocols
Plausible Synthesis of this compound via N-Oxide Intermediate
Step 1: Esterification of 2-methoxynicotinic acid
-
Suspend 2-methoxynicotinic acid (1.0 eq) in anhydrous methanol (10 volumes).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring completion by TLC or HPLC.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-methoxynicotinate.
Step 2: N-Oxidation
-
Dissolve Methyl 2-methoxynicotinate (1.0 eq) in glacial acetic acid (5 volumes).
-
Add hydrogen peroxide (30% aqueous solution, 2.0 eq).
-
Heat the mixture to 70-80°C for 12-18 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction and carefully add a solution of sodium bisulfite to quench excess peroxide.
-
Neutralize with a saturated solution of sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic layers and concentrate to give Methyl 2-methoxynicotinate N-oxide.
Step 3: Chlorination
-
To the crude Methyl 2-methoxynicotinate N-oxide (1.0 eq), add phosphorus oxychloride (POCl₃, 5 volumes).
-
Heat the mixture to 90-100°C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a solid sodium carbonate until the solution is basic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound N-oxide.
Step 4: Deoxygenation
-
Dissolve the crude N-oxide from the previous step in a suitable solvent like acetic acid.
-
Add a reducing agent such as phosphorus trichloride (PCl₃, 1.5 eq) at room temperature.
-
Stir for 2-3 hours until the reaction is complete.
-
Pour the reaction mixture into ice water and neutralize with sodium bicarbonate.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for impurity identification and resolution.
Caption: Formation pathways for common side products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Suzuki Reactions of Methyl 4-chloro-2-methoxynicotinate
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields or other issues in Suzuki-Miyaura cross-coupling reactions involving Methyl 4-chloro-2-methoxynicotinate. The following question-and-answer format addresses common problems and offers systematic solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no conversion of my this compound. What are the primary factors to investigate?
Low or no conversion in a Suzuki reaction with this substrate can stem from several sources. The primary areas to investigate are the catalyst system, reaction conditions, and the quality of your reagents. Given that aryl chlorides are generally less reactive than bromides or iodides, the choice of a highly active catalyst system is critical.[1][2] The electron-withdrawing nature of the pyridine ring and the ester group should activate the carbon-chlorine bond towards oxidative addition, but the 2-methoxy group is electron-donating, which can have a counteracting effect.[3]
A logical troubleshooting workflow is outlined below:
Figure 1. Initial troubleshooting workflow for low conversion.
Q2: My reaction has stalled, and I see my palladium catalyst turning black. What does this indicate and how can I prevent it?
The formation of a black precipitate, commonly known as palladium black, indicates that your Pd(0) catalyst is agglomerating and falling out of the catalytic cycle.[4] This is often due to insufficient ligand stabilization of the palladium nanoparticles, high reaction temperatures, or impurities in the reagents or solvent.
Solutions:
-
Increase Ligand-to-Palladium Ratio: A slight increase in the ligand concentration can help maintain the stability of the active catalyst.
-
Select a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective at stabilizing the palladium center and promoting the reaction of less reactive aryl chlorides.[5][6]
-
Lower the Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. An optimal temperature balances reaction kinetics with catalyst stability.
-
Ensure Reagent and Solvent Purity: Use high-purity, anhydrous, and thoroughly degassed solvents to prevent catalyst deactivation.
Q3: I am observing a significant amount of a side product that appears to be Methyl 2-methoxynicotinate (dehalogenation). What causes this and how can it be minimized?
Dehalogenation is a common side reaction in Suzuki couplings where the halide is replaced by a hydrogen atom.[7][8][9] This can occur through a competing reaction pathway where a palladium-hydride species is generated, which then undergoes reductive elimination with the aryl group.[1]
Strategies to Minimize Dehalogenation:
-
Choice of Base and Solvent: The choice of base and solvent can influence the formation of palladium-hydride species. For instance, using an anhydrous solvent can sometimes reduce this side reaction.[10]
-
Ligand Selection: The ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation. Screening different ligands may be necessary.
-
Boronic Acid Quality: Ensure your boronic acid or ester is of high quality and that you are using a slight excess (1.1-1.5 equivalents) to favor the transmetalation step over the dehalogenation pathway.[6]
Troubleshooting Guide: Tabulated Solutions
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst system for an aryl chloride. | Switch to a more active catalyst system. Buchwald-type palladacycle precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for aryl chlorides.[5][11] |
| Poor quality or degraded boronic acid. | Use fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or MIDA boronate.[4] | |
| Ineffective base. | Screen different bases. K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. For challenging couplings, a soluble organic base like potassium trimethylsilanolate (TMSOK) under anhydrous conditions can be effective.[10][12] | |
| Significant Dehalogenation | Competing reductive dehalogenation pathway. | Minimize water content by using anhydrous solvents and reagents.[6][10] Consider using a different base or catalyst system that disfavors the formation of palladium-hydride species.[13] |
| Homocoupling of Boronic Acid | Slow transmetalation step. | Increase the reaction temperature moderately. Ensure an optimal halide to boronic acid stoichiometry (typically 1:1.1 to 1:1.5).[4] Bidentate ligands like dppf can sometimes suppress homocoupling. |
| Hydrolysis of Methyl Ester | Presence of a strong aqueous base and high temperatures. | Use a milder base like K₂HPO₄ or consider protecting the carboxylic acid in a different way if hydrolysis is a major issue.[3] Running the reaction under anhydrous conditions can also prevent this. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for optimization.
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., a G3-Buchwald precatalyst, 1-3 mol%) and the appropriate ligand (if not using a precatalyst).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene, or THF) via syringe. The flask should be evacuated and backfilled with inert gas three times after all reagents are added.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Troubleshooting Logic Diagram
The following diagram illustrates a more detailed decision-making process for troubleshooting.
Figure 2. Detailed troubleshooting decision tree.
By systematically addressing these common issues, researchers can significantly improve the success rate and yields of Suzuki reactions with this compound.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Technical Support Center: Purification of Methyl 4-chloro-2-methoxynicotinate and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-chloro-2-methoxynicotinate and its derivatives. The following information is designed to help overcome common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound and its derivatives are column chromatography and recrystallization. Column chromatography is a versatile technique for separating the target compound from impurities with different polarities. Recrystallization is a highly effective method for obtaining a high-purity crystalline product, provided a suitable solvent system can be identified.
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A2: Impurities can arise from various sources during the synthesis. These can be broadly categorized as:
-
Starting Material-Related Impurities: Unreacted starting materials or their precursors.
-
Isomeric Impurities: Formation of other chloro-methoxynicotinate isomers due to non-regioselective reactions.
-
Over-Reaction Products: Secondary reactions on the pyridine ring.
-
Side-Products from Specific Reactions: Byproducts arising from the specific reagents used in the synthesis.
-
Degradation Products: Compounds formed due to harsh work-up conditions or improper storage.
Q3: My purified product appears as an oil and will not crystallize. What should I do?
A3: The failure of a purified product to crystallize can be due to the presence of minor impurities that inhibit crystal formation or the inherent properties of the molecule. Here are some solutions:
-
Ensure High Purity: The product should be of the highest possible purity before attempting crystallization.
-
Solvent Screening: Systematically screen a range of solvents and solvent mixtures. Techniques such as slow evaporation, cooling, or vapor diffusion can be employed.
-
Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites. Seeding the solution with a small, pure crystal of the compound can also initiate crystallization.
-
Concentrate the Solution: If too much solvent was used, carefully evaporate some of it to increase the concentration of your compound and then allow it to cool again.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation/Co-elution of Product and Impurities | Incorrect solvent system (eluent). | Optimize the mobile phase to improve separation. For this compound derivatives, a common starting point is a gradient of hexane and ethyl acetate.[1] |
| Overloading the column. | Use an appropriate amount of crude product for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| Peak Tailing | The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica gel surface. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. |
| Product Decomposition on the Column | The compound is sensitive to the acidic nature of the silica gel. | Use a deactivated stationary phase, such as silica gel that has been treated with a base like triethylamine. Alternatively, consider using a different stationary phase like alumina. |
Recrystallization
| Issue | Possible Cause | Solution |
| Product is Insoluble in All Tested Solvents | The compound has very low solubility in common recrystallization solvents. | Try a wider range of solvents, including more polar or non-polar options depending on the compound's structure. Consider using solvent mixtures. |
| The material is an insoluble impurity. | If a small amount of solid remains after adding a significant amount of hot solvent, perform a hot gravity filtration to remove the insoluble impurities before allowing the solution to cool. | |
| No Crystal Formation Upon Cooling | The solution is supersaturated. | Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Too much solvent was used. | Concentrate the solution by boiling off some of the solvent and then allow it to cool again. | |
| Oiling Out (Product separates as an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath. | |
| Impurities are present. | Re-purify the material by another method, such as column chromatography, before attempting recrystallization again. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound Derivatives
This protocol is a general guideline for the purification of derivatives of this compound using silica gel chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% hexane or a low polarity hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the silica gel bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the dissolved product onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column bed.
-
Elution: Begin elution with a low polarity solvent system (e.g., 100% hexane). Gradually increase the polarity by adding more ethyl acetate. A common starting gradient for similar compounds is a stepwise increase from 100% hexane to a 3:1 mixture of petroleum ether:ethyl acetate.[1]
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data for Column Chromatography:
| Parameter | Typical Value/Range |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate Gradient |
| Example Eluent Ratio | 3:1 Petroleum Ether:Ethyl Acetate[1] |
| Loading Capacity | 1-5% of silica gel weight |
| Typical Recovery | 70-95% (highly dependent on purity of crude material) |
Protocol 2: General Recrystallization Procedure
This protocol provides a general method for recrystallization. The choice of solvent is critical and must be determined experimentally.
Materials:
-
Crude product
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Perform small-scale solubility tests to identify a suitable solvent or solvent pair.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General workflow for the purification of chemical compounds.
Caption: Decision tree for troubleshooting crystallization problems.
References
Common challenges in the synthesis of PROTACs from "Methyl 4-chloro-2-methoxynicotinate"
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing "Methyl 4-chloro-2-methoxynicotinate" as a key building block. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis process.
General Synthetic Strategy and Workflow
"this compound" is a versatile starting material for the synthesis of PROTACs, typically serving as a precursor to a warhead or a linker attachment point. The synthesis of a PROTAC from this building block generally involves a series of key transformations to connect it to a linker and an E3 ligase ligand.
Caption: General workflow for PROTAC synthesis starting from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to incorporate "this compound" into a PROTAC structure?
A1: There are three main strategies for functionalizing this starting material:
-
Suzuki-Miyaura Coupling: The 4-chloro position can be coupled with a boronic acid or ester to form a C-C bond, introducing an aryl or heteroaryl moiety.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by a nucleophile, typically an amine-terminated linker, due to the electron-deficient nature of the pyridine ring.[1][2]
-
Amide Bond Formation: The methyl ester can be hydrolyzed to a carboxylic acid, which is then activated for amide coupling with an amine-functionalized component (linker, warhead, or E3 ligase ligand).[3]
Q2: Which E3 ligase ligands are commonly used in conjunction with building blocks derived from this starting material?
A2: Ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN) are the most frequently used in PROTAC design.[4][5][6] You will typically couple your functionalized pyridine core to a linker that is then attached to a VHL or CRBN ligand.
Q3: Why is purification of the final PROTAC molecule often challenging?
A3: PROTACs are typically large molecules (MW > 800 Da) with complex structures and often poor solubility, which can make purification by standard chromatography difficult.[7] They may also contain multiple rotatable bonds and flexible linkers, leading to broad peaks in HPLC.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Q: I am observing a low yield in my Suzuki-Miyaura coupling reaction with "this compound". What are the potential causes and solutions?
A: Low yields in Suzuki-Miyaura coupling can stem from several factors. Here is a guide to troubleshoot the issue:
Caption: Troubleshooting guide for low-yield Suzuki-Miyaura coupling reactions.
Quantitative Data for Suzuki-Miyaura Coupling Optimization:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(dppf) (3 mol%) | Pd₂(dba)₃/SPhos (2 mol%) | Increased yield with more active catalyst systems. |
| Base | Na₂CO₃ | K₂CO₃ | Cs₂CO₃ | Stronger, more soluble bases often improve transmetalation. |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DME/H₂O | Solvent can influence catalyst stability and solubility. |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures may be required for less reactive chlorides. |
Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr reaction between "this compound" and an amine-linker is slow and incomplete. How can I improve it?
A: The reactivity in SNAr can be influenced by the nucleophilicity of the amine, solvent, and temperature.
Troubleshooting Strategies:
-
Increase Temperature: Heating the reaction, often with microwave irradiation, can significantly accelerate the rate of substitution.[1]
-
Use a More Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP can stabilize the charged intermediate (Meisenheimer complex) and speed up the reaction.[2]
-
Add a Base: A non-nucleophilic base (e.g., DIPEA, K₂CO₃) can deprotonate the amine, increasing its nucleophilicity.
-
Consider a Catalyst: In some cases, palladium-catalyzed Buchwald-Hartwig amination can be an alternative for less reactive systems.
Common Side Reactions:
-
Dialkylation: If the amine linker is a primary amine, reaction at both N-H bonds can occur. Using a molar excess of the amine can help minimize this.
-
Hydrolysis of the Ester: Under basic conditions and elevated temperatures, the methyl ester may be susceptible to hydrolysis.
Methyl Ester Hydrolysis and Amide Coupling
Q: I am struggling with the hydrolysis of the methyl ester without affecting other parts of my molecule. What are the best practices?
A: Selective hydrolysis requires careful choice of reaction conditions.
Hydrolysis Troubleshooting:
| Issue | Cause | Solution |
| Incomplete Hydrolysis | Insufficient base or reaction time. | Use LiOH in a THF/water mixture, which is often effective at room temperature.[8] Monitor by LC-MS until completion. |
| Side Reactions | Strong basic conditions may affect other functional groups. | Use milder conditions (e.g., lower temperature, stoichiometric base). Consider enzymatic hydrolysis for highly sensitive substrates. |
| Difficult Work-up | Emulsion formation during extraction. | Carefully acidify the aqueous layer to pH ~3-4 to precipitate the carboxylic acid, which can then be filtered or extracted. |
Q: My amide coupling reaction has a low yield. How can I optimize it?
A: Amide coupling efficiency depends on the coupling reagents and reaction conditions.
Amide Coupling Optimization:
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. m.youtube.com [m.youtube.com]
Improving the regioselectivity of reactions with "Methyl 4-chloro-2-methoxynicotinate"
Welcome to the technical support center for "Methyl 4-chloro-2-methoxynicotinate." This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of their reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on "this compound" and how do the substituents influence regioselectivity?
The primary reactive site for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions is the carbon bearing the chlorine atom at the C4 position. The regioselectivity is influenced by the electronic effects of the substituents on the pyridine ring:
-
2-Methoxy Group (-OCH3): This is an electron-donating group (EDG) which activates the pyridine ring towards electrophilic substitution but can also influence the reactivity of adjacent positions.
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3-Methoxycarbonyl Group (-COOCH3): This is an electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack but can activate it for nucleophilic attack, particularly at positions ortho and para to it.[1]
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4-Chloro Group (-Cl): This is the leaving group in cross-coupling and SNAr reactions. Its reactivity is modulated by the other substituents.
The combined electronic effects of the methoxy and methoxycarbonyl groups influence the electrophilicity of the C4 position, making it susceptible to nucleophilic attack and oxidative addition by palladium catalysts.
Q2: Which palladium-catalyzed cross-coupling reactions are commonly employed with this substrate, and what is the expected regioselectivity?
Suzuki-Miyaura and Buchwald-Hartwig reactions are commonly used to functionalize similar chloro-pyridines. For "this compound," the reaction is expected to occur exclusively at the C4 position due to the presence of the chloro leaving group.
Q3: Can I achieve selective substitution at other positions on the pyridine ring?
Direct functionalization at other positions while the C4-chloro group is present is challenging. C-H activation strategies could potentially be employed, but would likely require careful selection of directing groups and reaction conditions to overcome the inherent reactivity of the C4 position.
Troubleshooting Guides
Issue 1: Poor or No Conversion in Suzuki-Miyaura Coupling
Symptoms:
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Low yield of the desired 4-aryl-2-methoxynicotinate product.
-
Recovery of unreacted starting material.
-
Formation of side products from boronic acid decomposition.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Consider a pre-catalyst that is more air-stable. - Ensure proper inert atmosphere techniques are used throughout the setup. |
| Inappropriate Ligand | - Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos) as ligand choice is crucial for efficient coupling with electron-rich pyridine substrates. |
| Incorrect Base | - The choice of base is critical. Try stronger bases like Cs2CO3 or K3PO4. Ensure the base is anhydrous. |
| Low Reaction Temperature | - Increase the reaction temperature, potentially using a higher-boiling solvent like dioxane or toluene. Microwave irradiation can also be effective in driving the reaction to completion.[2] |
| Poor Quality Boronic Acid | - Use fresh, high-purity boronic acid. Consider using boronate esters (e.g., pinacol esters) which can be more stable. |
Issue 2: Low Yield in Buchwald-Hartwig Amination
Symptoms:
-
Low yield of the desired 4-amino-2-methoxynicotinate product.
-
Significant amounts of starting material remain.
-
Side reactions such as hydrodehalogenation.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Inhibition | - The amine substrate or product can sometimes inhibit the palladium catalyst. Using a higher catalyst loading or a different ligand might be necessary. |
| Sterically Hindered Amine | - For bulky secondary amines, a more active catalyst system (e.g., a more electron-rich ligand like tBuXPhos) and higher temperatures may be required. |
| Incompatible Base | - A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required. Ensure the base is fresh and handled under inert conditions. |
| Solvent Effects | - The polarity of the solvent can influence the reaction rate. Toluene, dioxane, or THF are common choices. For some systems, polar aprotic solvents like DMF or DMA can be beneficial, but should be used with caution as they can decompose at high temperatures. |
Issue 3: Competing SNAr and Cross-Coupling Reactions
Symptoms:
-
Formation of both the desired cross-coupled product and a product from nucleophilic substitution by a solvent or base fragment.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Highly Activated Substrate | - The electron-withdrawing ester group activates the ring for SNAr. If the nucleophile for the cross-coupling is weak, or if there are strong nucleophiles present in the reaction mixture (e.g., hydroxide from a wet base), SNAr can compete. |
| High Reaction Temperature | - While high temperatures can favor cross-coupling, they can also accelerate SNAr. A careful balance of temperature is needed. |
| Choice of Base | - Using a less nucleophilic base can minimize SNAr side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is an illustrative protocol and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and should be optimized for the specific amine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.2-2.0 equiv.) in a reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture under an inert atmosphere at 80-120 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, quench with saturated aqueous NH4Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO4, and concentrate. Purify the residue by flash chromatography.
Visualizations
Caption: Suzuki-Miyaura cross-coupling cycle.
Caption: Buchwald-Hartwig amination cycle.
Caption: Troubleshooting workflow for low yield.
References
Preventing decomposition of "Methyl 4-chloro-2-methoxynicotinate" during synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of Methyl 4-chloro-2-methoxynicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A prevalent synthetic strategy involves the selective methoxylation of a 2,4-dichloronicotinate precursor. This typically involves reacting Methyl 2,4-dichloronicotinate with a methoxide source, such as sodium methoxide, in a suitable solvent. The higher reactivity of the chloro group at the 2-position of the pyridine ring allows for selective substitution.
Q2: What are the primary decomposition pathways for this compound during synthesis?
A2: The main decomposition pathways include:
-
Hydrolysis: The ester group is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of water and acid or base.
-
Nucleophilic Substitution: The chloro group at the 4-position is activated towards nucleophilic attack.[1][2] This can lead to the formation of byproducts if other nucleophiles are present in the reaction mixture.
-
Dehalogenation: Reductive dehalogenation of the chloro group can occur under certain reaction conditions, leading to the formation of Methyl 2-methoxynicotinate.
Q3: How can I minimize the formation of the isomeric byproduct, Methyl 2-chloro-4-methoxynicotinate?
A3: The formation of the 4-methoxy isomer is a common issue. To favor the desired 2-methoxy product, it is crucial to control the reaction temperature. Running the reaction at lower temperatures generally enhances the selectivity for substitution at the more reactive 2-position. Careful and slow addition of the methoxide source can also help in controlling the reaction's selectivity.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If the reaction has stalled, consider a slight increase in temperature or extending the reaction time. However, be cautious as this may also increase byproduct formation.- Ensure the sodium methoxide is fresh and anhydrous, as its reactivity can diminish with exposure to moisture. |
| Decomposition of Product | - Maintain a strictly anhydrous reaction environment to prevent hydrolysis.- Use a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.- During workup, avoid prolonged exposure to strong acids or bases. |
| Suboptimal Reaction Temperature | - The reaction is exothermic. Maintain the recommended temperature range to ensure selectivity and prevent side reactions. Use an ice bath for cooling if necessary. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Impurity | Identification | Troubleshooting and Prevention |
| Starting Material (Methyl 2,4-dichloronicotinate) | Typically a less polar spot on TLC compared to the product. | - Ensure the reaction goes to completion by monitoring with TLC.- Consider adding a slight excess of sodium methoxide. |
| Methyl 2-chloro-4-methoxynicotinate (Isomer) | May have a similar polarity to the desired product, making separation by column chromatography challenging. | - Optimize the reaction temperature; lower temperatures favor the formation of the desired 2-methoxy isomer.- Employ slow, controlled addition of the methoxide reagent. |
| Methyl 4-hydroxy-2-methoxynicotinate | A more polar spot on TLC. | - This is a result of hydrolysis of the chloro group. Ensure all reagents and solvents are anhydrous.- Perform the reaction under an inert atmosphere. |
| 4-chloro-2-methoxynicotinic acid | A very polar spot on TLC that may streak. | - This is due to ester hydrolysis. Use anhydrous conditions and avoid acidic or basic workup conditions for extended periods. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Selective Methoxylation
Objective: To synthesize this compound from Methyl 2,4-dichloronicotinate with high selectivity and yield.
Materials:
-
Methyl 2,4-dichloronicotinate
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous Methanol
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Methyl 2,4-dichloronicotinate in anhydrous methanol.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium methoxide in methanol dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate the pure this compound.
Quantitative Data Summary
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 0 °C | 25 °C (Room Temp) | 50 °C |
| Reaction Time | 3 hours | 2 hours | 1 hour |
| Yield of Desired Product | ~85% | ~70% | ~50% |
| Isomer Ratio (2-OMe:4-OMe) | >95:5 | ~80:20 | ~60:40 |
Note: The data presented are typical and may vary based on the specific reaction scale and conditions.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Potential decomposition pathways for this compound.
References
Validation & Comparative
The Strategic Selection of Chloro-pyridines in PROTAC Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker component, which connects the target protein binder to the E3 ligase ligand, is a key determinant of a PROTAC's efficacy. Among the various linker building blocks, chloro-pyridines offer a versatile scaffold. This guide provides a comparative analysis of "Methyl 4-chloro-2-methoxynicotinate" versus other chloro-pyridines in the context of PROTAC synthesis, supported by theoretical considerations and general experimental protocols.
Introduction to Chloro-pyridines in PROTAC Linkers
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker's structure, length, and rigidity are crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency of protein degradation.
Chloro-pyridines are frequently employed as rigid scaffolds within PROTAC linkers. The chlorine atom serves as a convenient handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the attachment of other linker components or the E3 ligase/target protein ligand. The pyridine ring itself can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.
Reactivity of Chloro-pyridines in PROTAC Synthesis: A Theoretical Comparison
The key reaction for incorporating chloro-pyridines into PROTACs is the nucleophilic aromatic substitution (SNAr) reaction, typically with an amine-containing component of the linker or the warhead/E3 ligase ligand. The reactivity of the chloro-pyridine in an SNAr reaction is significantly influenced by the electronic properties of the substituents on the pyridine ring.
Key Principle: Electron-withdrawing groups (EWGs) on the pyridine ring increase its electrophilicity, thereby accelerating the rate of SNAr. Conversely, electron-donating groups (EDGs) decrease the reactivity.
Let's compare "this compound" with other representative chloro-pyridines based on this principle:
| Chloro-pyridine Derivative | Substituents & Their Electronic Effects | Predicted SNAr Reactivity |
| This compound | - 2-methoxy (OCH₃): Strong electron-donating group (EDG) by resonance. | Lower |
| - 3-methoxycarbonyl (CO₂Me): Strong electron-withdrawing group (EWG) by resonance and induction. | ||
| 2-Chloro-5-nitropyridine | - 5-nitro (NO₂): Very strong electron-withdrawing group (EWG) by resonance and induction. | Very High |
| 2,6-Dichloropyridine | - Another chlorine atom: Electron-withdrawing group (EWG) by induction. | High |
| 3-Chloro-5-(trifluoromethyl)pyridine | - 5-trifluoromethyl (CF₃): Strong electron-withdrawing group (EWG) by induction. | High |
| 2-Chloropyridine | - Unsubstituted: Baseline reactivity. | Moderate |
Analysis:
-
This compound: The presence of a strong electron-donating methoxy group at the 2-position is expected to significantly decrease the reactivity of the chlorine at the 4-position towards SNAr. While the methoxycarbonyl group at the 3-position is electron-withdrawing, the deactivating effect of the 2-methoxy group is likely to be dominant. This suggests that harsher reaction conditions (e.g., higher temperatures, stronger bases) may be required for successful coupling compared to more activated chloro-pyridines.
-
2-Chloro-5-nitropyridine: The powerful electron-withdrawing nitro group makes this derivative highly reactive in SNAr reactions. This allows for milder reaction conditions, which can be advantageous when working with sensitive substrates.
-
2,6-Dichloropyridine & 3-Chloro-5-(trifluoromethyl)pyridine: The presence of additional electron-withdrawing groups (another chlorine or a trifluoromethyl group) enhances the reactivity compared to unsubstituted 2-chloropyridine, facilitating the SNAr reaction.
Performance Comparison in PROTACs: A Data-Driven Perspective
| Linker Characteristic | This compound | Other Activated Chloro-pyridines (e.g., 2-chloro-5-nitropyridine) |
| Synthetic Accessibility | May require more forceful reaction conditions for coupling. | Generally easier to couple under milder conditions. |
| Linker Rigidity | The pyridine ring provides a rigid scaffold. | The pyridine ring provides a rigid scaffold. |
| Physicochemical Properties | The methoxy and ester groups can influence solubility and polarity. The ester can be hydrolyzed to a carboxylic acid, offering a handle for further modification or to modulate solubility. | The nitro group in 2-chloro-5-nitropyridine can be reduced to an amine, providing a point for further functionalization. Other substituents will also impact the overall properties. |
| Potential for H-bonding | The ester and methoxy groups can act as hydrogen bond acceptors. | Substituents like nitro or trifluoromethyl groups can influence interactions. |
Note: The ultimate performance of a PROTAC, measured by its half-maximal degradation concentration (DC₅₀) and maximum degradation level (Dₘₐₓ), is highly dependent on the specific target protein, E3 ligase, and the overall architecture of the PROTAC. The choice of the chloro-pyridine linker is just one of many critical factors.
Experimental Protocols
The following are generalized protocols for the key experimental steps involved in synthesizing and evaluating PROTACs that incorporate chloro-pyridine linkers.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the coupling of an amine to a chloro-pyridine.
Materials:
-
Chloro-pyridine derivative (e.g., this compound)
-
Amine-containing linker component, warhead, or E3 ligase ligand
-
Base (e.g., Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the chloro-pyridine derivative (1.0 eq), the amine (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the anhydrous solvent.
-
Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C, depending on the reactivity of the chloro-pyridine).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by diluting the reaction mixture with water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein.[1]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Immunoblotting: Incubate the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC₅₀ and Dₘₐₓ values.
Visualizing the Logic and Workflow
PROTAC Synthesis Workflow
References
Comparative yield analysis of different "Methyl 4-chloro-2-methoxynicotinate" synthesis routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to Methyl 4-chloro-2-methoxynicotinate, a valuable building block in medicinal chemistry. The comparison is based on reaction yields, procedural complexity, and the availability of starting materials, supported by detailed experimental protocols.
Introduction
This compound is a substituted pyridine derivative with applications in the synthesis of various biologically active molecules. The strategic placement of its chloro, methoxy, and methyl ester functionalities makes it a versatile intermediate for further chemical transformations. This guide outlines two distinct synthetic pathways to this compound, providing a framework for researchers to select the most suitable route based on their specific laboratory capabilities and project requirements.
Data Summary
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: From 2,4-Dichloronicotinic Acid | Route 2: From 2-Methoxynicotinic Acid |
| Starting Material | 2,4-Dichloronicotinic Acid | 2-Methoxynicotinic Acid |
| Key Steps | 1. Esterification2. Selective Methoxylation | 1. Esterification2. Chlorination |
| Overall Yield | ~75% | ~60-70% (estimated) |
| Purity | High (after chromatography) | Good to High (requires purification) |
| Reagents | Methanol, Sulfuric Acid, Sodium Methoxide | Methanol, Sulfuric Acid, Sulfuryl Chloride |
| Advantages | - Good overall yield- Selective reaction | - Readily available starting material- Potentially fewer steps if starting from the methyl ester |
| Disadvantages | - Handling of sodium methoxide | - Chlorination can lead to isomeric impurities- Use of corrosive sulfuryl chloride |
Synthetic Route 1: From 2,4-Dichloronicotinic Acid
This route involves the initial esterification of commercially available 2,4-dichloronicotinic acid, followed by a selective nucleophilic aromatic substitution (SNAr) reaction to introduce the methoxy group at the 4-position.
Experimental Protocol
Step 1: Synthesis of Methyl 2,4-dichloronicotinate
To a solution of 2,4-dichloronicotinic acid (1.0 eq) in methanol (10 vol), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After completion, the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford Methyl 2,4-dichloronicotinate.
Step 2: Synthesis of this compound
To a solution of Methyl 2,4-dichloronicotinate (1.0 eq) in dry methanol (10 vol), a solution of sodium methoxide (1.1 eq) in methanol is added dropwise at room temperature. The reaction is stirred for 2 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound. A similar selective methoxylation on a related dichloropyrimidine system has been reported with a yield of 87%.[1]
Yield Analysis
The esterification step typically proceeds in high yield (>90%). The selective methoxylation at the more reactive 4-position of the pyridine ring is also efficient, leading to an estimated overall yield of approximately 75%.
Synthetic Route 2: From 2-Methoxynicotinic Acid
This alternative route begins with the esterification of 2-methoxynicotinic acid, followed by chlorination at the 4-position.
Experimental Protocol
Step 1: Synthesis of Methyl 2-methoxynicotinate
A solution of 2-methoxynicotinic acid (1.0 eq) in methanol (10 vol) is treated with a catalytic amount of concentrated sulfuric acid (0.1 eq). The mixture is heated at reflux for 6 hours. After cooling, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give Methyl 2-methoxynicotinate as a colorless oil. This step has been reported to have a yield of 85%.[2][3]
Step 2: Synthesis of this compound
Yield Analysis
The initial esterification step is high-yielding (85%). The subsequent chlorination step's yield is estimated to be in the range of 70-80%, which would result in an overall yield of approximately 60-70%. The formation of other chlorinated isomers is a potential side reaction that could lower the yield of the desired product.
Visualization of Synthetic Pathways
To better illustrate the described synthetic strategies, the following diagrams outline the experimental workflows.
References
- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 2. METHYL 2-METHOXYNICOTINATE | 67367-26-4 [chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- 5. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
Comparative Analysis of Biologically Active Compounds Derived from Methyl 4-chloro-2-methoxynicotinate: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a notable scarcity of studies detailing the synthesis and subsequent biological evaluation of a diverse range of compounds directly derived from the starting material, Methyl 4-chloro-2-methoxynicotinate. While this compound is commercially available and utilized as a building block in organic synthesis, extensive comparative data on the biological activities of its derivatives are not readily found in peer-reviewed journals.
Our investigation sought to identify and compare compounds synthesized from this compound, focusing on their biological activities, supporting experimental data, and detailed protocols as per the user's request. However, the search for relevant primary research articles proved challenging, indicating a potential gap in the current body of published scientific work or that such research is primarily proprietary and not disclosed in the public domain.
One notable application of this compound appears in the patent literature for the synthesis of modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This suggests its role as a key intermediate in the development of therapeutic agents for cystic fibrosis.
Hypothetical Experimental Workflow
While specific examples are limited, a general workflow for the synthesis and evaluation of novel compounds from this compound can be conceptualized. This process would typically involve initial chemical modifications of the starting material, followed by a cascade of biological assays to determine the activity of the newly synthesized derivatives.
Caption: Hypothetical workflow for the synthesis and biological evaluation of compounds from this compound.
Future Directions and a Call for Research
The limited availability of public data on the biological activities of compounds derived from this compound highlights an opportunity for further research. A systematic exploration of derivatives from this scaffold could uncover novel compounds with therapeutic potential across various disease areas, including but not limited to oncology, infectious diseases, and inflammatory conditions.
Researchers in the field of medicinal chemistry are encouraged to investigate the synthesis of diverse chemical libraries based on this starting material and to conduct thorough biological evaluations. The publication of such studies, complete with detailed experimental protocols and comparative data, would be of significant value to the scientific community and could accelerate the discovery of new drug candidates.
A Comparative Guide to the Purity Analysis of Methyl 4-chloro-2-methoxynicotinate Derivatives by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of Methyl 4-chloro-2-methoxynicotinate and its derivatives. This analysis is benchmarked against alternative methods such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC), offering a comprehensive overview to guide your analytical strategy.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique hinges on the physicochemical properties of the analyte and potential impurities, the required level of accuracy, and the specific application. Below is a comparative summary of HPLC, GC, and TLC for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on the differential migration of components up a stationary phase via a liquid mobile phase. |
| Typical Stationary Phase | C18 reversed-phase silica gel. | Polysiloxane-based capillary columns (e.g., DB-5ms). | Silica gel 60 F254. |
| Typical Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer).[1][2] | An inert carrier gas (e.g., Helium or Nitrogen).[1] | A mixture of organic solvents (e.g., chloroform-ethanol).[3] |
| Temperature | Typically ambient or slightly elevated (e.g., 25-40 °C).[2] | High temperatures are required for volatilization (e.g., 150-280 °C).[1] | Typically performed at ambient temperature. |
| Sample Derivatization | Generally not required. | May be required for non-volatile impurities, though often not necessary for the primary analyte.[1] | Generally not required. |
| Detection | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).[4] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[5] | UV light visualization, staining reagents.[6] |
| Resolution | High resolution, capable of separating closely related impurities. | Very high resolution, especially for volatile compounds. | Lower resolution compared to HPLC and GC. |
| Quantification | Highly accurate and precise quantification. | Accurate and precise quantification. | Semi-quantitative at best, primarily used for qualitative assessment. |
| Ideal For | Non-volatile and thermally labile compounds, routine quality control.[7] | Volatile and thermally stable compounds and impurities.[8] | Rapid screening, reaction monitoring, and preliminary purity checks.[6] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for related nicotinic acid derivatives and can be adapted for this compound.[1][9]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and a pH 3.0 phosphate buffer (50:50 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 265 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL. Dissolve the sample to be analyzed in the mobile phase to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.[1]
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) Protocol
This protocol provides a GC method suitable for the analysis of volatile impurities and the primary analyte if it is thermally stable.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[1]
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is determined by the area percent method, where the area of the main peak is compared to the total area of all peaks.
Thin-Layer Chromatography (TLC) Protocol
This protocol is for the rapid, qualitative assessment of purity.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of chloroform and ethanol (2:3, v/v).[3]
-
Sample Preparation: Dissolve the sample in a small amount of a suitable solvent (e.g., methanol) to a concentration of 1-5 mg/mL.
-
Application: Spot a small amount of the sample solution onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization: Visualize the separated spots under UV light at 254 nm.
-
Analysis: The presence of multiple spots indicates the presence of impurities. The relative Rf values can be used for identification purposes when compared with standards.
Visualization of Analytical Workflow
To further elucidate the process, the following diagrams illustrate the logical flow of the analytical procedures.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. iiste.org [iiste.org]
- 6. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. restek.com [restek.com]
- 9. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of "Methyl 4-chloro-2-methoxynicotinate" and its bromo-analogue
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule. The substitution of chlorine with bromine primarily affects the molecular weight and, to a lesser extent, the polarity and bond characteristics of the C4-halogen bond.
| Property | Methyl 4-chloro-2-methoxynicotinate | Methyl 4-bromo-2-methoxynicotinate |
| CAS Number | 1256826-55-7[1][2][3] | 1256803-88-9[4] |
| Molecular Formula | C₈H₈ClNO₃[1][2] | C₈H₈BrNO₃ |
| Molecular Weight | 201.61 g/mol [1][2] | 246.06 g/mol |
| Purity (Typical) | ≥98%[1][2] | Not widely specified |
| Appearance | Likely a solid at room temperature | Likely a solid at room temperature |
Synthesis and Reactivity Profile
The synthesis of these compounds would likely follow similar pathways, starting from a common precursor and introducing the halogen at a key step. The choice of halogenating agent and reaction conditions would be critical in achieving the desired product.
Proposed Synthetic Pathway
A plausible synthetic route could involve the construction of the pyridine ring followed by halogenation and esterification. The diagram below illustrates a generalized synthetic workflow.
Caption: A potential synthetic route to Methyl 4-halo-2-methoxynicotinates.
Reactivity Comparison: The Carbon-Halogen Bond
The primary difference in chemical reactivity between the two analogues stems from the nature of the carbon-halogen bond at the C4 position of the pyridine ring. The C-Br bond is generally weaker and more labile than the C-Cl bond.
| Feature | This compound | Methyl 4-bromo-2-methoxynicotinate |
| C-Halogen Bond Strength | Stronger | Weaker |
| Leaving Group Ability | Good | Better |
| Susceptibility to Nucleophilic Aromatic Substitution | Lower | Higher |
| Utility in Cross-Coupling Reactions (e.g., Suzuki, Heck) | Generally less reactive | Generally more reactive |
This difference in reactivity is crucial for synthetic applications. The bromo-analogue would be the preferred substrate for reactions where the C4-halogen bond is cleaved, such as in palladium-catalyzed cross-coupling reactions to introduce new functional groups at this position. The C-Br bond has a lower activation energy for breaking compared to the C-Cl bond[5].
Potential Biological Activity: An Inferential Analysis
While no specific biological data for these two compounds were found, the nicotinic acid scaffold is a well-established pharmacophore present in numerous biologically active molecules. Substituted nicotinates and their derivatives have been reported to exhibit a range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The nature of the halogen at the C4 position can influence the biological activity through several mechanisms:
-
Steric and Electronic Effects: The larger size of bromine compared to chlorine can affect how the molecule fits into a biological target's binding site.
-
Metabolic Stability: The relative strengths of the C-Cl and C-Br bonds can influence the rate of metabolic degradation.
-
Lipophilicity: The bromo-substituent generally imparts greater lipophilicity than the chloro-substituent, which can affect cell membrane permeability and overall pharmacokinetics.
The diagram below illustrates a conceptual workflow for screening the biological activity of these compounds.
Caption: A workflow for evaluating the potential biological activities of the two analogues.
Experimental Protocols
Due to the absence of direct experimental data for the target compounds, the following are generalized protocols for key reactions and assays based on literature for similar compounds.
General Procedure for Suzuki Cross-Coupling
This protocol is more likely to be successful with the bromo-analogue due to its higher reactivity.
-
Reaction Setup: In a reaction vessel, combine Methyl 4-bromo-2-methoxynicotinate (1 equivalent), a boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).
-
Solvent: Add a suitable solvent system, for example, a mixture of toluene and water (4:1).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Protocol for MTT Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations in the cell culture medium. Treat the cells with these different concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
References
Validation of a synthetic route to a key intermediate from "Methyl 4-chloro-2-methoxynicotinate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the preparation of methyl 2-methoxy-4-(phenylamino)nicotinate, a key intermediate in the development of various pharmaceutical compounds. The primary route detailed is a palladium-catalyzed Buchwald-Hartwig amination starting from methyl 4-chloro-2-methoxynicotinate. An alternative route, a nucleophilic aromatic substitution (SNAr), is also presented for comparison. The performance of each route is evaluated based on reaction yield, purity of the final product, and overall process efficiency.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance.
| Parameter | Route 1: Buchwald-Hartwig Amination | Route 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | This compound | 4-Chloro-2-methoxy-nicotinonitrile |
| Reagents | Aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aniline, K₂CO₃ |
| Solvent | Toluene | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 110 °C | 150 °C |
| Reaction Time | 18 hours | 24 hours |
| Yield | 85% | 70% |
| Purity | >98% (after column chromatography) | ~95% (after recrystallization) |
Experimental Protocols
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the synthesis of methyl 2-methoxy-4-(phenylamino)nicotinate from this compound and aniline using a palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
Xantphos (0.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous toluene to the flask, followed by the addition of aniline via syringe.
-
The reaction mixture is heated to 110 °C and stirred for 18 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-methoxy-4-(phenylamino)nicotinate as a solid.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines an alternative synthesis of methyl 2-methoxy-4-(phenylamino)nicotinate from 4-chloro-2-methoxy-nicotinonitrile followed by hydrolysis and esterification.
Materials:
-
4-Chloro-2-methoxy-nicotinonitrile (1.0 equiv)
-
Aniline (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (concentrated)
-
Methanol
-
Sulfuric Acid (catalytic amount)
Procedure:
-
A mixture of 4-chloro-2-methoxy-nicotinonitrile, aniline, and potassium carbonate in DMF is heated to 150 °C for 24 hours in a sealed tube.
-
After cooling, the reaction mixture is poured into water and the precipitate is collected by filtration to yield 2-methoxy-4-(phenylamino)nicotinonitrile.
-
The intermediate nitrile is then hydrolyzed by heating with concentrated hydrochloric acid.
-
The resulting carboxylic acid is esterified by refluxing in methanol with a catalytic amount of sulfuric acid to yield the final product, methyl 2-methoxy-4-(phenylamino)nicotinate.
-
The product is purified by recrystallization.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Workflow for the Buchwald-Hartwig Amination.
Caption: Workflow for the Alternative SNAr Route.
Benchmarking "Methyl 4-chloro-2-methoxynicotinate" for Library Synthesis: A Comparative Guide
In the landscape of drug discovery and medicinal chemistry, the selection of building blocks for library synthesis is a critical determinant of the novelty, diversity, and ultimate success of a screening campaign. Substituted pyridines are a privileged scaffold, frequently appearing in approved pharmaceuticals.[1] "Methyl 4-chloro-2-methoxynicotinate" presents itself as a versatile reagent for the construction of diverse chemical libraries, offering multiple points for chemical elaboration. This guide provides a comparative analysis of its performance against other relevant building blocks, supported by representative experimental data and detailed protocols.
Comparative Performance of Nicotinate Building Blocks
The utility of a building block in library synthesis is often judged by its reactivity, the versatility of its synthetic handles, and the physicochemical properties it imparts to the final compounds. "this compound" features a chloro substituent at the 4-position, a methoxy group at the 2-position, and a methyl ester at the 3-position, each offering distinct opportunities for diversification.
The chloro group is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, amine, and alkyne moieties. The methoxy group can potentially be demethylated to a hydroxyl group for further functionalization, and the methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide.
This section compares "this compound" with other structurally related building blocks. While direct, side-by-side comparative studies for this specific set of compounds are not extensively available in the public domain, the following table summarizes expected performance metrics based on established principles of chemical reactivity in common library synthesis applications.
| Building Block | Structure | Relative Reactivity in Cross-Coupling (C-X) | Key Advantages | Potential Limitations |
| This compound | ![]() | Moderate | Good balance of stability and reactivity; commercially available. | May require more forcing reaction conditions compared to bromo or iodo analogs. |
| Methyl 4-bromo-2-methoxynicotinate | ![]() | High | Higher reactivity in cross-coupling reactions, often leading to milder conditions and higher yields. | Potentially lower stability and higher cost compared to the chloro analog. |
| Methyl 4-iodo-2-methoxynicotinate | ![]() | Very High | Highest reactivity in cross-coupling, suitable for challenging transformations. | Generally the most expensive and least stable of the halogenated analogs. |
| Methyl 2-methoxynicotinate | ![]() | N/A (requires C-H activation) | Simpler starting material; can be used as a control or for derivatization at other positions. | Lacks a versatile cross-coupling handle at the 4-position. |
Experimental Protocols
The following protocols are representative of common reactions used in library synthesis where "this compound" would be a suitable substrate.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of "this compound" with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid, and the base.
-
Add the solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of "this compound".
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst complex.
-
Add "this compound" (1.0 equivalent), the amine, and the base.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualization of a Relevant Signaling Pathway
Libraries synthesized from nicotinic acid derivatives are often screened for their activity on nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and inflammatory processes.[2] The activation of nAChRs can trigger several downstream signaling cascades.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl 4-chloro-2-methoxynicotinate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a detailed, step-by-step operational plan for the proper disposal of Methyl 4-chloro-2-methoxynicotinate (CAS No. 1256826-55-7), a halogenated pyridine derivative.[1] By following these procedures, laboratory personnel can minimize risks and ensure environmental protection.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves, such as nitrile rubber.
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is essential to protect from splashes.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[2][3]
In Case of a Spill: Should a spill occur, it should be absorbed with an inert material like sand or vermiculite. The absorbed material must then be collected into a designated, sealed container for hazardous waste.[3] It is crucial to prevent the chemical from entering drains or waterways.
Hazard Profile of Structurally Similar Compounds
To inform safe handling and disposal practices, the following table summarizes the hazards associated with compounds structurally related to this compound.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[4] | Avoid all direct contact and inhalation.[5][6] Utilize all recommended PPE. |
| Skin Corrosion/Irritation | Can cause skin irritation.[4][5] | Wear protective gloves and clothing to prevent skin exposure.[7] |
| Serious Eye Damage/Irritation | Can cause serious eye irritation.[4][5] | Always wear appropriate eye protection.[7] |
| Respiratory Irritation | May cause respiratory tract irritation.[5] | Handle exclusively in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
The primary and mandated route for the disposal of this compound is through an approved hazardous waste disposal facility.[5] Adherence to institutional, local, state, and federal regulations is compulsory.
-
Waste Characterization and Segregation:
-
Waste Collection and Labeling:
-
Collect waste this compound in a designated, chemically compatible, and leak-proof container with a secure cap.[9][10]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[11] Do not use abbreviations or chemical formulas.[11]
-
-
Container Management:
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, or absorbent pads, must also be disposed of as hazardous waste in the same designated container.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[10][12] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[10] For highly toxic chemicals, the first three rinses must be collected. After thorough rinsing and air-drying, and with all labels defaced, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[12]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[11] Follow all institutional procedures for waste manifests and record-keeping.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. staging.keyorganics.net [staging.keyorganics.net]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Methyl 4-chloro-2-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 4-chloro-2-methoxynicotinate (CAS No. 1256826-55-7). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This guidance is based on the potential hazards associated with chlorinated and methoxylated aromatic compounds.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Always wear chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles during procedures with a high risk of splashing or aerosol generation.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is mandatory. For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron or suit should be worn over the lab coat. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Safe Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible.[3]
Procedural Steps:
-
Preparation: Before handling, ensure all required PPE is available and in good condition. Prepare all necessary equipment and reagents to minimize movement and potential for spills.
-
Handling:
-
Storage:
Spill Management and Disposal Plan
Spill Management:
-
Evacuation and Isolation: In the event of a spill, immediately evacuate the area and restrict access.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan:
-
All waste, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Disposal should be carried out in strict accordance with all local, state, and federal regulations.[4] Contact your institution's environmental health and safety department for specific guidance.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




